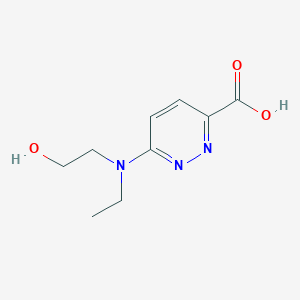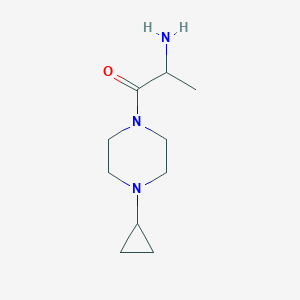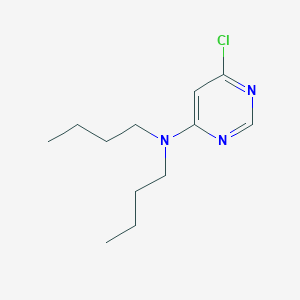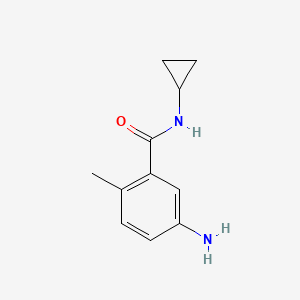![molecular formula C12H10BrNO2 B1464405 1-[(3-bromophenyl)methyl]-1H-pyrrole-2-carboxylic acid CAS No. 1250955-48-6](/img/structure/B1464405.png)
1-[(3-bromophenyl)methyl]-1H-pyrrole-2-carboxylic acid
Übersicht
Beschreibung
1-(3-Bromophenyl)methyl-1H-pyrrole-2-carboxylic acid, also known as BPPCA, is an organic compound that is a derivative of pyrrole. It is a colorless solid and is soluble in water. BPPCA is used in a variety of scientific research applications, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments are all important to understand.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Carboxylic acids and their derivatives play a pivotal role in organic synthesis, serving as foundational blocks for producing a wide range of compounds. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory drugs, showcases the importance of brominated carboxylic acids and their derivatives in pharmaceutical synthesis (Qiu et al., 2009). These methodologies emphasize the utility of halogenated carboxylic acids in creating complex molecules through cross-coupling reactions, highlighting their relevance in drug manufacturing processes.
Biological Activity and Drug Development
Carboxylic acids are integral in medicinal chemistry, offering a scaffold for developing drugs with varied biological activities. Cinnamic acid derivatives, for example, have been reviewed for their anticancer potentials, indicating the structural diversity and adaptability of carboxylic acid derivatives in targeting cancer cells (De et al., 2011). This research underscores the potential of specific carboxylic acid structures, such as 1-[(3-bromophenyl)methyl]-1H-pyrrole-2-carboxylic acid, in crafting molecules with significant anticancer activity.
Environmental and Material Science Applications
In addition to pharmaceutical applications, carboxylic acids find utility in environmental science and material engineering. The development of new solvents for liquid-liquid extraction of carboxylic acids, as reviewed by Sprakel and Schuur (2019), showcases the role of carboxylic acids in separation and purification technologies (Sprakel & Schuur, 2019). Such applications are critical for producing bio-based plastics and other sustainable materials, demonstrating the environmental significance of carboxylic acid derivatives.
Wirkmechanismus
Target of Action
The compound “1-[(3-bromophenyl)methyl]-1H-pyrrole-2-carboxylic acid” belongs to the class of organic compounds known as pyrroles, which are aromatic compounds that contain a five-membered ring with four carbon atoms and one nitrogen atom. Pyrroles are often involved in biological activities, and they are part of many important biomolecules like heme .
Biochemical Pathways
Pyrrole derivatives can be involved in a variety of biochemical pathways, depending on their specific structures and functional groups. They can participate in reactions such as electrophilic substitution, nucleophilic substitution, and oxidation .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Pyrrole derivatives can have a wide range of effects, from antimicrobial to antitumor activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, the stability of pyrrole derivatives can be affected by exposure to light and heat .
Eigenschaften
IUPAC Name |
1-[(3-bromophenyl)methyl]pyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c13-10-4-1-3-9(7-10)8-14-6-2-5-11(14)12(15)16/h1-7H,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZGBMXYBXWRRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CN2C=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-one](/img/structure/B1464324.png)

![5-Bromo-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1464326.png)


![3-[(6-Ethylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B1464329.png)

![6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine](/img/structure/B1464333.png)

amine](/img/structure/B1464340.png)
![methyl({[1-(pyridin-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1464341.png)

